molecular formula C23H26Br2N2O B10787674 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide

Cat. No.: B10787674
M. Wt: 506.3 g/mol
InChI Key: GWXFBFMLKRAWEU-YJKXCHRFSA-N
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Description

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide is a complex organic compound with a significant presence in several fields, including medicinal chemistry, pharmacology, and organic synthesis. Known for its unique structure and multifaceted applications, this compound has garnered considerable attention in recent scientific literature. The dihydrobromide addition implies the presence of two bromine atoms, affecting its overall physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The crucial steps include:

  • Formation of the hexahydropyrido[3,4-b]acridine core through cyclization reactions.

  • Introduction of the phenolic group and the stereochemical control to achieve the (4aS,12aR) configuration.

  • Addition of the methyl group at the specified position to finalize the compound's structure.

    • Reagents: Common reagents include organic solvents, catalysts (like palladium on carbon), and specific chiral auxiliaries to ensure the correct stereochemistry.

    • Conditions: Reaction temperatures often range from room temperature to slightly elevated conditions, ensuring controlled reaction rates.

Industrial Production Methods: On an industrial scale, the production may involve flow chemistry techniques to streamline the synthesis. This enables the precise control of reaction conditions and the scalability required for large-scale production. Employing automated reactors and continuous flow processes can significantly enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The phenolic group can undergo oxidation to form quinone derivatives.

  • Reduction: : The compound can be reduced at specific sites, potentially altering its biological activity.

  • Substitution: : Various substitution reactions can modify the pyridoacridine structure, introducing new functional groups.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Metal hydrides, such as lithium aluminum hydride (LiAlH4), in anhydrous solvents.

  • Substitution: : Halogens, alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include modified derivatives that can have varied applications, including enhanced medicinal properties or different pharmacokinetic profiles.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in organic synthesis, helping to construct complex molecular architectures.

Biology: In biological research, it is utilized to study interactions with enzymes and receptors, aiding in the development of new therapeutic agents.

Medicine: Clinically, it has potential applications in treating various diseases due to its ability to modulate biological pathways. For example, its analogs are studied for anti-cancer and anti-microbial properties.

Industry: Industrially, it is explored for use in creating advanced materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism involves binding to these targets and altering their activity. Pathways affected may include signal transduction cascades crucial for cell survival and proliferation.

Comparison with Similar Compounds

Unique Features: Compared to other similar compounds, 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide stands out due to its specific stereochemical configuration, which can significantly influence its biological activity.

List of Similar Compounds:
  • Pyridoacridine derivatives

  • Phenolic compounds with substituted acridine moieties

  • Compounds with similar molecular weights and aromatic structures

This compound's versatility and extensive applications continue to make it a subject of ongoing research, reflecting its significant potential in various scientific and industrial domains.

Properties

IUPAC Name

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXFBFMLKRAWEU-YJKXCHRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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